4-Demethyltrimethoprim

Übersicht

Beschreibung

4-Hydroxytrimethoprim is a derivative of trimethoprim, a well-known antibacterial agent. It is characterized by the presence of a hydroxyl group at the fourth position of the trimethoprim molecule. The chemical formula for 4-Hydroxytrimethoprim is C14H18N4O4, and it has a molecular weight of 306.32 g/mol . This compound is primarily studied for its potential antibacterial properties and its role as a metabolite of trimethoprim.

Wissenschaftliche Forschungsanwendungen

4-Hydroxytrimethoprim hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der Analytischen Chemie zur Untersuchung von Trimethoprim-Metaboliten verwendet.

Biologie: Die Verbindung wird wegen ihrer potenziellen antibakteriellen Eigenschaften und ihrer Rolle in bakteriellen Resistenzmechanismen untersucht.

Medizin: Die Forschung konzentriert sich auf seine Pharmakokinetik und potenzielle therapeutische Anwendungen als Antibiotikum.

Industrie: Es wird bei der Entwicklung neuer Antibiotika und als Qualitätskontrollstandard in der pharmazeutischen Herstellung verwendet

5. Wirkmechanismus

4-Hydroxytrimethoprim übt seine antibakterielle Wirkung aus, indem es das Enzym Dihydrofolat-Reduktase hemmt. Dieses Enzym ist entscheidend für die Synthese von Tetrahydrofolsäure, die für die Produktion von bakterieller DNA und RNA notwendig ist. Durch die Hemmung dieses Enzyms stört 4-Hydroxytrimethoprim die Replikation bakterieller Zellen und führt zum Zelltod. Das molekulare Ziel ist das bakterielle Dihydrofolat-Reduktase-Enzym und der beteiligte Weg ist der Folatsyntheseweg .

Ähnliche Verbindungen:

Trimethoprim: Die Stammverbindung, die weit verbreitet als Antibiotikum eingesetzt wird.

3-Desmethyltrimethoprim: Ein weiterer Metabolit von Trimethoprim mit ähnlichen antibakteriellen Eigenschaften.

Methotrexat: Ein Antimetabolit, der in der Krebstherapie und bei Autoimmunerkrankungen eingesetzt wird.

Einzigartigkeit: 4-Hydroxytrimethoprim ist einzigartig durch das Vorhandensein der Hydroxylgruppe, die seine Pharmakokinetik und Pharmakodynamik beeinflussen kann. Diese Modifikation kann möglicherweise seine antibakterielle Aktivität verstärken und die Resistenz im Vergleich zu Trimethoprim verringern .

Wirkmechanismus

Target of Action

4-Demethyltrimethoprim, also known as 4-Hydroxytrimethoprim, is a potent inhibitor of dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . THF is necessary for the biosynthesis of bacterial nucleic acids and proteins .

Mode of Action

This compound acts as a reversible inhibitor of DHFR . By binding to DHFR, it prevents the reduction of DHF to THF . This inhibition disrupts the synthesis of bacterial DNA, thereby inhibiting bacterial growth and survival .

Biochemical Pathways

The inhibition of DHFR by this compound affects the folic acid metabolism pathway in bacteria . This disruption prevents the synthesis of bacterial DNA and proteins, which are essential for bacterial survival . The metabolic pathways of trimethoprim, a related compound, consist of O-demethylation, ring N-oxidation, and α-hydroxylation .

Pharmacokinetics

Trimethoprim is absorbed rapidly and almost completely from the digestive tract . It undergoes metabolism by CYP3A4 and is cleared from the body through both hepatic processes and renal clearance, which consists of glomerular filtration and tubular secretion .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and survival . By disrupting the folic acid metabolism pathway, it prevents the synthesis of bacterial DNA and proteins, leading to bacterial cell death .

Biochemische Analyse

Biochemical Properties

4-Demethyltrimethoprim interacts with the enzyme DHFR, inhibiting its activity . This interaction prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides and certain amino acids . The nature of this interaction is competitive, with this compound binding to the active site of DHFR and preventing the binding of its natural substrate .

Cellular Effects

The inhibition of DHFR by this compound has profound effects on cellular processes. It disrupts the synthesis of nucleotides and amino acids, which in turn affects DNA replication, RNA transcription, and protein synthesis . This can lead to cell cycle arrest and ultimately cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the active site of DHFR, preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate . This binding interaction is competitive, meaning that this compound and dihydrofolate compete for the same binding site on the enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Initially, the compound may exert a strong inhibitory effect on DHFR, leading to a rapid decrease in cellular functions dependent on nucleotide and amino acid synthesis .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage . At lower doses, the compound may exert a therapeutic effect by inhibiting the growth of bacteria. At higher doses, this compound may cause adverse effects, potentially due to the disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in the folate metabolic pathway . It interacts with the enzyme DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate . This can affect the levels of these metabolites in the cell, as well as the flux through the pathway .

Transport and Distribution

Given its structural similarity to trimethoprim, it is likely that it is transported into cells via passive diffusion or active transport mechanisms .

Subcellular Localization

Given its role as an inhibitor of DHFR, it is likely that it localizes to the cytoplasm where this enzyme is found .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Hydroxytrimethoprim beinhaltet typischerweise die Hydroxylierung von Trimethoprim. Ein gängiges Verfahren ist die katalytische Hydroxylierung unter Verwendung eines geeigneten Katalysators unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel durchgeführt und das Produkt wird mittels chromatographischer Verfahren gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von 4-Hydroxytrimethoprim folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Hochleistungsreaktoren und kontinuierlichen Fließsystemen, um eine gleichbleibende Produktqualität zu gewährleisten. Der Reinigungsprozess ist optimiert, um hohe Ausbeuten und Reinheitsgrade zu erzielen, die für pharmazeutische Anwendungen geeignet sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxytrimethoprim unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Hydroxylgruppe zu entfernen und zu Trimethoprim zurückzukehren.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Thionylchlorid oder Phosphortribromid können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Trimethoprim.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Reagenz.

Vergleich Mit ähnlichen Verbindungen

Trimethoprim: The parent compound, used widely as an antibacterial agent.

3-Desmethyltrimethoprim: Another metabolite of trimethoprim with similar antibacterial properties.

Methotrexate: An antifolate drug used in cancer therapy and autoimmune diseases.

Uniqueness: 4-Hydroxytrimethoprim is unique due to the presence of the hydroxyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its antibacterial activity and reduce resistance compared to trimethoprim .

Biologische Aktivität

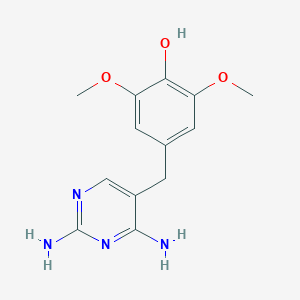

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (commonly referred to as compound X) is a synthetic organic compound with notable biological activities. This article delves into its chemical properties, biological functions, and relevant research findings.

- IUPAC Name : 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol

- Molecular Formula : C13H16N4O3

- Molecular Weight : 276.3 g/mol

- CAS Number : 21253-58-7

- Purity : 97% .

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in various cellular processes. Its structure allows it to interact with enzymes and receptors that are pivotal in cellular signaling pathways.

Antibacterial Activity

Research indicates that compounds similar to X have shown significant antibacterial properties. A study highlighted that derivatives of 2,4-diaminopyrimidines exhibit enhanced activity against Gram-positive bacteria. This is attributed to their ability to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth and replication .

Case Study: Antibacterial Efficacy

In a comparative study, the antibacterial efficacy of compound X was evaluated against traditional antibiotics. The results demonstrated a more than 50-fold increase in activity against specific strains of bacteria when compared to conventional treatments like ciprofloxacin. This suggests that compound X could serve as a potent alternative or adjunct in antibiotic therapy .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol. The study revealed that modifications at the methoxy positions significantly influenced the biological activity. Compounds with additional substitutions at these positions exhibited enhanced binding affinity to target enzymes involved in bacterial metabolism .

Summary of Biological Activities

Future Directions

The potential clinical applications of compound X are vast, particularly in developing new antibacterial agents and cancer therapeutics. Ongoing research aims to explore its efficacy in vivo and its safety profile in human subjects.

Eigenschaften

IUPAC Name |

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOCGNHBIFZCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877223 | |

| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21253-58-7 | |

| Record name | 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21253-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Demethyltrimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DEMETHYLTRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of trimethoprim (TMP) in pigs, and how does this relate to 4-hydroxytrimethoprim?

A1: In pigs, trimethoprim (TMP) undergoes O-demethylation as a primary metabolic pathway. [] This process leads to the formation of 4-hydroxytrimethoprim (M1), along with another metabolite, 3-hydroxytrimethoprim (M4). These metabolites are then extensively glucuronidated. [] Therefore, 4-hydroxytrimethoprim is a significant metabolite of TMP in pigs.

Q2: How is 4-hydroxytrimethoprim primarily excreted in pigs?

A2: Following glucuronidation, the 4-hydroxytrimethoprim conjugate is primarily eliminated via tubular secretion in the kidneys. [] This active excretion pathway contributes significantly to the overall elimination of 4-hydroxytrimethoprim from the pig's body.

Q3: Does the co-administration of sulfamethoxazole influence the metabolism of trimethoprim in rats?

A3: Interestingly, the presence of sulfamethoxazole does not impact the absorption, distribution, excretion, or metabolism of trimethoprim in rats. [] This suggests that the metabolic pathways of trimethoprim, including the formation of 4-hydroxytrimethoprim, remain unaffected even when administered alongside sulfamethoxazole.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.